molecular formula C21H22N6O2S B2871341 3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921514-36-5

3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2871341
CAS No.: 921514-36-5
M. Wt: 422.51
InChI Key: CGHABLRJUARGGL-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-c]pyridine core substituted with a 3-oxo group, a 2-phenyl ring, a 5-propyl chain, and a carboxamide linked to a 5-isopropyl-1,3,4-thiadiazol-2-yl moiety. The propyl chain at position 5 contributes to lipophilicity, while the phenyl group at position 2 provides structural rigidity .

Properties

IUPAC Name

3-oxo-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c1-4-10-26-11-15(18(28)22-21-24-23-19(30-21)13(2)3)17-16(12-26)20(29)27(25-17)14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3,(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHABLRJUARGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NN=C(S4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole scaffold is synthesized via cyclocondensation of thiosemicarbazide with isobutyryl chloride under acidic conditions.

Procedure :

  • React thiosemicarbazide (1.0 eq) with isobutyryl chloride (1.2 eq) in glacial acetic acid at 80°C for 6 hours.
  • Neutralize with NaOH (10%) to precipitate 5-isopropyl-1,3,4-thiadiazol-2-amine.

Yield : 78% (white crystalline solid).

Spectral Validation

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.15 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 5.45 (s, 2H, NH₂).

Construction of the Pyrazolo[4,3-c]Pyridine Core

Pyrazole Intermediate Synthesis

Ethyl 1H-pyrazole-4-carboxylate is prepared via cyclization of ethoxymethylene acetoacetic ester with hydrazine hydrate.

Procedure :

  • Reflux ethyl acetoacetate (1.0 eq) with triethyl orthoformate (1.5 eq) in acetic anhydride to form ethoxymethylene acetoacetic ester.
  • Treat with hydrazine hydrate (80%) in ethanol to yield ethyl 1H-pyrazole-4-carboxylate.

Yield : 85% (light-yellow liquid).

Pyridine Annulation

The pyridine ring is constructed via a Gould-Jacobs reaction using DMF and a Grignard reagent.

Procedure :

  • React ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) with isopropyl magnesium bromide (1.2 eq) in THF at −30°C.
  • Add DMF (1.5 eq) and warm to −10°C to form 1-(2-tetrahydropyranyl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde.

Yield : 72% (pale-yellow solid).

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using silver oxide.

Procedure :

  • Stir 1-(2-tetrahydropyranyl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (1.0 eq) with Ag₂O (2.0 eq) in HCl (1M) at 50°C for 4 hours.
  • Isolate 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid via filtration.

Yield : 68% (off-white powder).

Amide Bond Formation

Acid Chloride Preparation

Convert the carboxylic acid to its acid chloride using thionyl chloride.

Procedure :

  • Reflux 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (1.0 eq) with SOCl₂ (5.0 eq) for 8 hours.
  • Distill excess SOCl₂ under vacuum to obtain the acid chloride.

Yield : 92% (colorless liquid).

Coupling with 5-Isopropyl-1,3,4-Thiadiazol-2-Amine

React the acid chloride with the thiadiazole amine in anhydrous THF.

Procedure :

  • Add 5-isopropyl-1,3,4-thiadiazol-2-amine (1.1 eq) to the acid chloride (1.0 eq) in THF at 0°C.
  • Stir for 12 hours at room temperature and isolate via recrystallization.

Yield : 65% (yellow crystalline solid).

Optimization and Challenges

Regioselectivity in Pyridine Annulation

The use of isopropyl magnesium bromide ensures C-4 formylation without side reactions at C-3 or C-5.

Amide Coupling Efficiency

Triethylamine (1.5 eq) as a base improves yields by neutralizing HCl generated during coupling.

Spectroscopic Characterization

¹H NMR Analysis

  • Pyrazolo[4,3-c]pyridine: δ 8.45 (s, 1H, H-7), 7.65–7.40 (m, 5H, C₆H₅), 2.95 (t, J = 7.2 Hz, 2H, CH₂CH₂CH₃).
  • Thiadiazole: δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

IR Spectroscopy

  • 1680 cm⁻¹ (amide C=O), 1540 cm⁻¹ (thiadiazole C=N).

Chemical Reactions Analysis

3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit protein kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Pyrazolo[4,3-c]pyridine Derivatives

  • N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923175-15-9)

    • Structural Differences : Replaces the thiadiazole group with a 4-methylphenyl carboxamide.
    • Implications : The aryl substituent may enhance π-π stacking but reduce hydrogen-bonding capacity compared to the thiadiazole. Molecular weight (MW: ~354) is comparable, but increased aromaticity could lower solubility .
  • 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923233-41-4) Structural Differences: Substitutes thiadiazole with a 2-methoxyethyl group. However, reduced aromaticity might weaken target binding compared to thiadiazole-containing analogs .

Non-Pyrazolo Core Compounds

  • 1-(4-Fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide (CAS: 878731-29-4) Core Structure: Pyrrolidine instead of pyrazolo[4,3-c]pyridine. MW is lower (~335), favoring better bioavailability .
  • 7-Hydroxy-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide (CAS: 378200-95-4) Core Structure: Pyrido[3,2,1-ij]quinoline with a hydroxy group.

Substituent Analysis

Compound (CAS) Core Structure R-Group (Carboxamide) MW Key Features
Target Compound Pyrazolo[4,3-c]pyridine 5-isopropyl-1,3,4-thiadiazol ~400 Thiadiazole enhances H-bonding
923175-15-9 Pyrazolo[4,3-c]pyridine 4-methylphenyl ~354 Aromatic, high π-π potential
923233-41-4 Pyrazolo[4,3-c]pyridine 2-methoxyethyl 354.4 Polar, improved solubility
878731-29-4 Pyrrolidine 5-isopropyl-1,3,4-thiadiazol ~335 Fluorophenyl boosts metabolic stability
378200-95-4 Pyrido[3,2,1-ij]quinoline 5-propyl-1,3,4-thiadiazol ~385 Hydroxy group may aid solubility

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound’s thiadiazole and propyl groups balance lipophilicity (logP estimated ~2.5–3.0), favoring membrane permeability. Methoxyethyl derivatives (e.g., 923233-41-4) may have lower logP (~1.8–2.2) due to polarity .
  • Solubility : Thiadiazole and hydroxy-containing analogs (e.g., 378200-95-4) likely exhibit moderate aqueous solubility, whereas aryl-substituted derivatives (e.g., 923175-15-9) may require formulation aids .
  • Metabolic Stability : Fluorophenyl (878731-29-4) and thiadiazole groups in the target compound may resist oxidative metabolism compared to methoxyethyl or methylphenyl substituents .

Biological Activity

The compound 3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and research findings.

Chemical Structure

The compound features a pyrazolo[4,3-c]pyridine core fused with a thiadiazole moiety and an amide functional group. The structural complexity may contribute to its diverse biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles and pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains. A study highlighted the effectiveness of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of thiadiazole enhances antimicrobial efficacy .

Anticancer Potential

Several studies have explored the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. The compound's structural features may allow it to interact with cellular targets involved in cancer progression. For example, compounds with similar scaffolds have been tested against various cancer cell lines, demonstrating cytotoxic effects. A notable finding was that certain derivatives inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549), indicating promising anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has also been documented. Some pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha in vitro. This suggests that the compound may possess anti-inflammatory properties as well .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it may involve inhibition of key enzymes or receptors involved in disease pathways. For instance, similar compounds have been reported to act as inhibitors of cyclooxygenase (COX) enzymes or as antagonists at specific receptors involved in inflammatory responses .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Upare et al. (2019)Thiadiazole derivativesAntimicrobialShowed activity against Mycobacterium tuberculosis with an IC50 of 0.045 µg/mL .
PMC9106569Pyrazolo derivativesAnticancerDemonstrated cytotoxicity against MCF-7 and A549 cell lines .
MDPI (2010)Similar pyrazole compoundsAnti-inflammatoryInhibited TNF-alpha production in human cells .

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